REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[C:5](=[O:13])C(=O)[NH:7]2)[CH3:2].C(C1C=CC(C(O)=[O:21])=C(N)C=1)C>>[CH2:1]([C:3]1[C:4]([C:5]([OH:13])=[O:21])=[C:8]([NH2:7])[CH:9]=[CH:10][CH:11]=1)[CH3:2]
|
Name
|
|
Quantity
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9.6 g
|
Type
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reactant
|
Smiles
|
C(C)C1=C2C(C(NC2=CC=C1)=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
C(C)C1=CC(=C(C(=O)O)C=C1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=CC(=C1C(=O)O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |